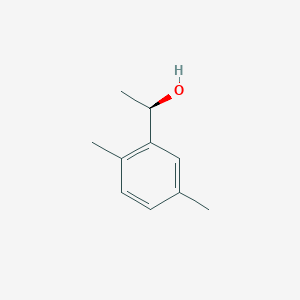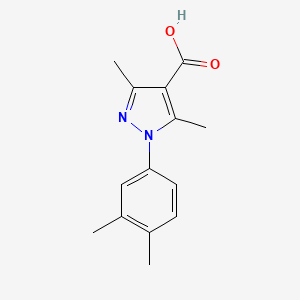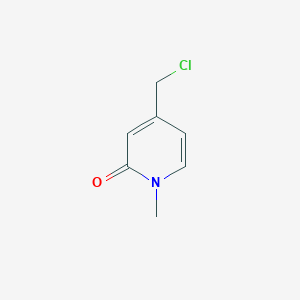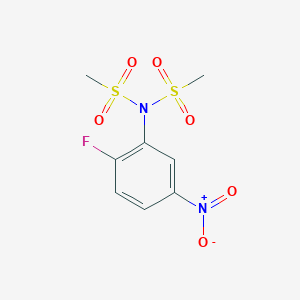
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine
Descripción general
Descripción
“6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine” is a chemical compound with the CAS Number: 946359-46-2. It has a molecular weight of 238.65 and its IUPAC name is 6-chloro-N~4~- (2-fluorophenyl)-2,4-pyrimidinediamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H8ClFN4/c11-8-5-9 (16-10 (13)15-8)14-7-4-2-1-3-6 (7)12/h1-5H, (H3,13,14,15,16) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 170°C .Aplicaciones Científicas De Investigación
Quantum Chemical Studies
Pyrimidine derivatives like 6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine have been the subject of various quantum chemical studies. These compounds are known for their role in medicinal and pharmaceutical applications. Research involving quantum chemical calculations (Ab Initio & DFT), Hirshfeld surface analysis, and crystal structure studies of similar pyrimidine derivatives have provided insights into their molecular structure and stability, including weak but significant interactions like C–H···O, C–H···N, and π–π interactions (Gandhi et al., 2016).
Synthesis and Biological Activity
Studies on the synthesis and biological activity of pyrimidine derivatives linked with morpholinophenyl groups have been conducted. These studies involve the preparation of pyrimidine derivatives and examining their larvicidal activity against certain larvae, demonstrating the potential of pyrimidine derivatives in biological and environmental applications (Gorle et al., 2016).
Polymer Research
Pyrimidine-containing polymers have been studied for their high glass transition and thermal stability. Research involving the synthesis of novel polyimides using pyrimidine-based monomers has shown these materials to possess excellent thermal and mechanical properties, making them suitable for various industrial applications (Wang et al., 2008).
Crystal Structure Analysis
The crystal structure of various pyrimidine derivatives has been a subject of research, providing insights into their molecular and electronic structures. Studies on compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine have revealed details about their hydrogen-bonded sheets and isostructural nature, which are important for understanding their chemical behavior and potential applications (Trilleras et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN4/c11-8-5-9(16-10(13)15-8)14-7-4-2-1-3-6(7)12/h1-5H,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIIQPLTAYAARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC(=NC(=N2)N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(2-fluorophenyl)pyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)




![2-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1416526.png)
![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid](/img/structure/B1416530.png)


![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
